molecular formula C17H16N2O3 B12886882 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde CAS No. 122320-76-7

4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde

Cat. No.: B12886882
CAS No.: 122320-76-7
M. Wt: 296.32 g/mol
InChI Key: OIDYXGCDXIIXFP-UHFFFAOYSA-N
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Description

4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde is a synthetic organic compound featuring a benzaldehyde core linked to a benzoxazole moiety via an ethoxy spacer. This structure is characteristic of molecules designed to interact with biological systems, particularly as a scaffold for developing receptor ligands. The benzoxazole ring is a privileged structure in medicinal chemistry, known for its ability to bind to various enzyme active sites and receptors, often contributing to potent biological activity. This specific aldehyde-functionalized compound is highly valuable as a key chemical intermediate or building block in organic synthesis. Its aldehyde group is a versatile handle for further chemical modification, primarily through condensation reactions to form Schiff bases, which are crucial precursors for synthesizing more complex heterocyclic compounds, potential pharmaceuticals, and functional materials. Researchers utilize this compound in the design and synthesis of novel molecules targeting a range of biological pathways. For instance, structural analogs and related benzoxazole derivatives have been investigated for their diverse pharmacological properties, including potential as antimicrobial agents and kinase inhibitors . The presence of the ether and amino functionalities enhances its potential for hydrogen bonding and electrostatic interactions, which can be critical for achieving high affinity and selectivity toward specific protein targets. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

122320-76-7

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

4-[2-(1,3-benzoxazol-2-ylmethylamino)ethoxy]benzaldehyde

InChI

InChI=1S/C17H16N2O3/c20-12-13-5-7-14(8-6-13)21-10-9-18-11-17-19-15-3-1-2-4-16(15)22-17/h1-8,12,18H,9-11H2

InChI Key

OIDYXGCDXIIXFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CNCCOC3=CC=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

Preparation of the Benzoxazole Core

Benzoxazoles are commonly synthesized by cyclization of 2-aminophenol with aldehydes or carboxylic acid derivatives under acidic or catalytic conditions. Recent advances have introduced efficient catalytic systems for this transformation:

Method Catalyst/Conditions Substrates Yield (%) Notes
Magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) Reflux in water, 45 min 2-aminophenol + aldehyde 79–89 Catalyst reusable for 4 runs, green conditions
Palladium complexes of dendronized amine polymer (EG–G2–Pd) Ethanol, 50 °C, 3 h 2-aminophenol + benzaldehyde 88 Low catalyst loading, air oxidant, water by-product
Potassium-ferrocyanide catalyst Solvent-free grinding, RT, <2 min 2-aminophenol + aromatic aldehydes 87–96 Solvent-free, rapid, green synthesis

These methods provide efficient routes to benzoxazole derivatives with high yields and environmentally friendly conditions.

Functionalization with Benzylamine and Ethoxy Linker

The key intermediate, 2-(bromomethyl)-1,3-benzoxazole, can be prepared by bromomethylation of the benzoxazole ring. This intermediate is then reacted with 2-(4-formylphenoxy)ethylamine or similar ethoxybenzaldehyde derivatives to form the target compound via nucleophilic substitution and reductive amination steps.

A typical procedure involves:

  • Synthesis of 2-(bromomethyl)-1,3-benzoxazole by bromination of the methyl group at the 2-position of benzoxazole.
  • Reaction of this bromomethyl derivative with 2-(4-formylphenoxy)ethylamine under reflux in ethanol or another suitable solvent.
  • Purification by recrystallization or chromatography to isolate 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde.

Detailed Preparation Example from Patent Literature

According to patent CA2398674A1, a related benzoxazole derivative was prepared starting from benzoxazolinone, following a procedure involving:

  • Preparation of the benzoxazole intermediate.
  • Introduction of the ethoxybenzaldehyde moiety via nucleophilic substitution.
  • Purification to obtain the final compound with melting point 105–108 °C.

This patent outlines the synthetic route and conditions for similar heterocyclic derivatives, which can be adapted for the target compound.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Yield/Notes
1 Benzoxazole ring formation 2-aminophenol + aldehyde, catalytic (e.g., Pd catalyst, magnetic acid catalyst) 79–96% yield, green methods available
2 Bromomethylation Benzoxazole + brominating agent (e.g., NBS) Intermediate for substitution
3 Nucleophilic substitution 2-(bromomethyl)benzoxazole + 2-(4-formylphenoxy)ethylamine, reflux in ethanol Formation of aminoethoxy linkage
4 Purification Recrystallization or chromatography High purity product

Research Findings and Considerations

  • Catalytic methods for benzoxazole synthesis have evolved to favor environmentally benign conditions, such as aqueous media, solvent-free grinding, and recyclable catalysts, improving yield and reducing waste.
  • The choice of catalyst and reaction conditions significantly affects the yield and purity of the benzoxazole intermediate, which is critical for the subsequent functionalization steps.
  • The nucleophilic substitution step to attach the ethoxybenzaldehyde moiety requires careful control of temperature and solvent to maximize yield and minimize side reactions.
  • Purification techniques such as recrystallization from ethanol or chromatographic methods ensure the isolation of the target compound with high purity, as indicated by melting point and HPLC analysis in patent examples.

Chemical Reactions Analysis

Aldehyde Group Reactivity

The benzaldehyde group participates in nucleophilic addition and condensation reactions, forming intermediates for heterocyclic synthesis.

Reaction TypeExampleConditions/CatalystYield/OutcomeSource
Schiff Base Formation Reaction with primary aminesEthanol, RT, 2–4 hoursImine derivatives
Oxazolone Cyclization With hippuric acidAcetic anhydride, ZnO catalyst, RT4-Arylidene oxazolones
Knoevenagel Condensation With active methylene compoundsPiperidine, reflux, 6 hoursα,β-Unsaturated ketones
  • Mechanistic Insight : The aldehyde’s electrophilic carbon undergoes nucleophilic attack by amines or enolizable carbonyls, facilitated by acid/base catalysts. For oxazolone formation, zinc oxide enhances cyclization efficiency under mild conditions .

Benzoxazole Ring Functionalization

The 1,3-benzoxazol-2-yl group exhibits stability under acidic conditions but undergoes electrophilic substitution at the 5- and 6-positions.

Reaction TypeReagents/ConditionsProductSelectivitySource
Nitration HNO₃/H₂SO₄, 0°C5-Nitrobenzoxazole derivative>90% para-substitution
Sulfonation H₂SO₄, SO₃, 50°C6-Sulfo-benzoxazoleModerate regioselectivity
Halogenation Br₂/FeCl₃, CHCl₃5-Bromo-substituted compoundOrtho/para mixture
  • Key Finding : Electron-donating groups on the benzoxazole ring (e.g., methylamino) enhance electrophilic substitution rates at the 5-position .

Ethoxy-Amino Linker Modifications

The ethoxy bridge and methylamino group enable coordination with metal ions and alkylation reactions.

Reaction TypeReagents/ConditionsOutcomeApplicationSource
Metal Coordination Cu(II)/Zn(II) salts, aqueous ethanolStable chelates (log K = 4.5–5.2)Catalytic applications
N-Alkylation Alkyl halides, K₂CO₃, DMFQuaternary ammonium derivativesBioactivity modulation
  • Catalytic Role : Copper complexes of this compound accelerate azide-alkyne cycloadditions (CuAAC) by stabilizing transition states.

Photochemical Reactions

The benzaldehyde moiety undergoes photoenolization under UV light, enabling unique reactivity.

ProcessConditionsProductQuantum Yield (Φ)Source
Photoenolization UV (365 nm), anhydrous acetonitrileCyclohexadienyl cation intermediate0.64 ± 0.03
Lactonization Visible light, acidic conditionsBenzofuran derivatives70–85% yield
  • Mechanism : Excitation generates a singlet-state enol, which reacts with nucleophiles or undergoes cyclization .

Stability and Degradation

The compound degrades under strong oxidative or basic conditions:

  • Oxidative Degradation : H₂O₂/Fe²⁺ (Fenton’s reagent) cleaves the ethoxy bridge, yielding benzoxazol-2-ylmethanol and 4-hydroxybenzaldehyde.

  • Basic Hydrolysis : NaOH/EtOH hydrolyzes the imine bond, producing 1,3-benzoxazol-2-ylmethylamine and 4-(2-aminoethoxy)benzaldehyde.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of benzoxazole compounds, including 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde, exhibit promising anticancer properties. These compounds are known to inhibit specific kinase pathways involved in cancer progression. For instance, a study highlighted the inhibition of Met kinase, which is implicated in tumor growth and metastasis. The structural characteristics of benzoxazole derivatives allow them to interact effectively with kinase enzymes, making them suitable candidates for further development as anticancer agents .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study focused on the synthesis of quinazolinone derivatives from benzoxazole precursors demonstrated significant antimicrobial effects against various bacterial strains. The efficacy of these compounds suggests that modifications to the benzoxazole structure can lead to enhanced antimicrobial properties .

Synthesis and Chemical Utility

Synthetic Pathways
The synthesis of 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde can be achieved through several methods involving benzoxazole derivatives. The Corey-Chaykovsky reaction has been utilized to create epoxide intermediates that can be further transformed into the desired aldehyde structure. This synthetic versatility highlights the compound's potential as a building block in organic synthesis .

Case Studies

Study Focus Findings
Anticancer Research Inhibition of Met kinaseDemonstrated significant inhibition of tumor growth in vitro and in vivo models .
Antimicrobial Activity Synthesis of quinazolinone derivativesShowed effective antimicrobial action against Gram-positive and Gram-negative bacteria .
Synthetic Utility Use of Corey-Chaykovsky reactionSuccessfully synthesized epoxide intermediates leading to the formation of benzaldehyde derivatives .

Mechanism of Action

The mechanism of action of 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins involved in cellular signaling and metabolic pathways.

    Pathways Involved: It can modulate oxidative stress pathways, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde with structurally or functionally related compounds, focusing on synthesis, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents/Features Biological Activity (IC₅₀ or Efficacy) Synthesis Method (Key Steps) Reference ID
4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde Benzoxazole, methylamino-ethoxy linker, benzaldehyde Not explicitly reported Likely via nucleophilic substitution (e.g., coupling benzoxazole intermediate with substituted benzaldehyde)
4-{2-(1,3-Benzoxazol-2-yl)-2-[(phenylcarbonyl)amino]ethyl}-2-bromophenyl acetate Bromophenyl acetate, benzoxazole, phenylcarbonyl IC₅₀: 6.7 µg/mL (MCF-7 cells) Condensation of benzoxazole derivatives with acylated intermediates
4-[2-(Methyl-2-pyridinylamino)ethoxy]-benzaldehyde Pyridinylamino-ethoxy linker, benzaldehyde Intermediate for rosiglitazone synthesis Reaction of 2-(methylpyridinylamino)ethanol with 4-halobenzonitrile, hydrolysis
2-(Benzo[d]thiazol-2-yl)-6-ethoxyphenol Benzothiazole, ethoxy-phenol Not explicitly reported Melt reaction of 3-ethoxy-2-hydroxybenzaldehyde with 2-aminobenzenethiol
4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)-ethoxy]ethoxy}ethoxy)benzaldehyde Nitroimidazole, tri-ethoxy linker, benzaldehyde Hypoxia-targeting potential (inferred) Multi-step etherification and coupling

Structural and Electronic Differences

  • Benzoxazole vs. Benzothiazole/Benzotriazole: The 1,3-benzoxazole ring in the target compound provides distinct electronic effects compared to sulfur-containing benzothiazole () or nitrogen-rich benzotriazole ().
  • Linker Variations: The methylamino-ethoxy linker in the target compound differs from pyridinylamino () or nitroimidazole-containing linkers (). The methylamino group may offer steric flexibility, while pyridinylamino groups enhance π-π stacking with aromatic targets .
  • Benzaldehyde vs. Ester/Acyl Groups : The aldehyde moiety in the target compound allows for Schiff base formation or further conjugation, unlike ester or acyl groups in derivatives, which may improve stability but reduce reactivity .

Biological Activity

4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde, a compound characterized by its unique benzoxazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18N2O3
  • Molecular Weight : 298.34 g/mol
  • CAS Number : 881795-73-9

The biological activity of 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde is primarily attributed to its interactions with various biological targets:

  • Acetylcholinesterase Inhibition : Similar compounds have shown promising results as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme increases acetylcholine levels, potentially improving cognitive functions .
  • Antioxidant Activity : The compound may exhibit antioxidant properties, which help mitigate oxidative stress in cells. This is particularly important in preventing cellular damage associated with various diseases .
  • Tyrosinase Inhibition : Compounds with similar structures have been reported to inhibit tyrosinase activity, which is significant in the treatment of hyperpigmentation disorders .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activities of 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde:

  • Acetylcholinesterase Inhibition : Studies indicate that benzoxazole derivatives can inhibit acetylcholinesterase effectively. The IC50 values for related compounds have been reported as low as 2.7 µM .
  • Antioxidant Efficacy : The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays. Results showed significant antioxidant activity comparable to known antioxidants like vitamin C .

Cytotoxicity Assays

Cytotoxicity tests were performed on various cell lines to determine the safety profile of the compound:

CompoundCell LineConcentration (µM)Viability (%)
4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehydeB16F1020>80
ControlDMSO-100

The results indicated that at concentrations up to 20 µM, the compound did not exhibit significant cytotoxic effects on B16F10 cells, suggesting a favorable safety profile for further development .

Case Study 1: Alzheimer's Disease Model

In a study focusing on Alzheimer's disease models, derivatives of benzoxazole were tested for their efficacy in enhancing cognitive function through acetylcholinesterase inhibition. The results demonstrated that compounds similar to 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde significantly improved memory retention in treated subjects compared to controls .

Case Study 2: Skin Pigmentation Disorders

Another study investigated the effects of benzoxazole derivatives on skin pigmentation. The compound was shown to reduce melanin production in B16F10 melanoma cells by inhibiting tyrosinase activity. This suggests potential applications in treating hyperpigmentation disorders .

Q & A

Q. What are the common synthetic routes for 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard method involves refluxing substituted benzaldehyde derivatives with amines (e.g., 1,3-benzoxazol-2-ylmethylamine) in absolute ethanol or DMF, catalyzed by glacial acetic acid. Reaction optimization includes adjusting stoichiometry (1:1 molar ratio), reflux duration (4–6 hours), and solvent polarity to improve yield. Post-reaction, solvent removal under reduced pressure and purification via recrystallization or chromatography are critical steps .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • IR spectroscopy : Confirms the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and amine groups (N–H stretch ~3300 cm⁻¹).
  • NMR (¹H/¹³C) : Identifies proton environments (e.g., aldehyde proton at δ 9.8–10.2 ppm, benzoxazole protons at δ 7.5–8.5 ppm) and carbon backbone.
  • X-ray crystallography : Resolves molecular conformation, bond angles (e.g., dihedral angles between aromatic rings ~78°), and intermolecular interactions (e.g., CH-π, hydrogen bonds) .

Q. What are the key applications of this compound in pharmaceutical research?

It serves as an intermediate in synthesizing macrocyclic or macrobicyclic compounds via condensation with polyamines. These derivatives are explored for antimicrobial, anticancer, and enzyme inhibitory activities due to the benzoxazole moiety’s electron-rich aromatic system .

Advanced Research Questions

Q. How can computational methods like DFT assist in studying this compound’s electronic properties?

Hybrid DFT (e.g., B3LYP) and multilevel methods (G3B3, MP2) calculate vertical ionization potentials (8.25–10.37 eV) and electron density distributions. These models predict reactivity at the aldehyde group and benzoxazole nitrogen, guiding targeted modifications for redox-active applications .

Q. How to resolve contradictions in NMR data when characterizing this compound?

Discrepancies in peak splitting or integration may arise from tautomerism (e.g., keto-enol equilibria) or solvent polarity effects. Use deuterated DMSO or CDCl₃ to stabilize specific tautomers. For ambiguous signals, 2D NMR (COSY, HSQC) or variable-temperature experiments clarify coupling patterns .

Q. What strategies optimize reaction yield under varying synthetic conditions?

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require longer reflux times.
  • Catalyst loading : Increase glacial acetic acid (5–10 drops per 0.001 mol substrate) to accelerate imine formation.
  • Workup : Use flash chromatography (silica gel, ethyl acetate/hexane) to separate byproducts from the target compound .

Q. How do CH-π interactions and hydrogen bonding influence crystal packing?

X-ray studies reveal weak hydrogen bonds (e.g., C–H···O, 2.8–3.1 Å) and CH-π interactions (3.1–3.5 Å) that stabilize the crystal lattice. These interactions dictate solubility and melting behavior, which are critical for formulation studies .

Q. What in vitro models are suitable for assessing its biological activity?

  • Enzyme inhibition : Screen against acetylcholinesterase or cytochrome P450 isoforms using spectrophotometric assays.
  • Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays.
  • Toxicity : Prioritize Ames tests or micronucleus assays to evaluate genotoxicity, referencing benzaldehyde derivatives’ safety profiles .

Methodological Notes

  • Data Contradiction Analysis : Compare experimental and computational results (e.g., DFT-predicted vs. X-ray bond lengths) to validate structural hypotheses .
  • Experimental Design : For biological studies, include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to address variability .

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